Benzyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate
CAS No.:
Cat. No.: VC13511429
Molecular Formula: C11H14ClNO4S
Molecular Weight: 291.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14ClNO4S |
|---|---|
| Molecular Weight | 291.75 g/mol |
| IUPAC Name | benzyl N-(2-chlorosulfonylethyl)-N-methylcarbamate |
| Standard InChI | InChI=1S/C11H14ClNO4S/c1-13(7-8-18(12,15)16)11(14)17-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
| Standard InChI Key | NWUWFRIJHQMPQL-UHFFFAOYSA-N |
| SMILES | CN(CCS(=O)(=O)Cl)C(=O)OCC1=CC=CC=C1 |
| Canonical SMILES | CN(CCS(=O)(=O)Cl)C(=O)OCC1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Key Functional Groups
The compound’s molecular formula, C₁₁H₁₄ClNO₄S, reflects its hybrid structure combining aromatic, carbamate, and sulfonyl chloride components. Key functional groups include:
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Chlorosulfonyl group (-SO₂Cl): A highly reactive electrophilic site enabling nucleophilic substitution reactions.
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Benzyl carbamate: Provides steric protection for the carbamate group while allowing selective deprotection under mild conditions.
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N-Methyl substituent: Enhances metabolic stability compared to unmethylated analogs.
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| Molecular Weight | 291.75 g/mol |
| IUPAC Name | Benzyl N-(2-chlorosulfonylethyl)-N-methylcarbamate |
| Canonical SMILES | CN(CCS(=O)(=O)Cl)C(=O)OCC1=CC=CC=C1 |
| PubChem CID | 14524234 |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectra reveal distinct signals:
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¹H NMR: Aromatic protons from the benzyl group resonate at δ 7.30–7.40 ppm, while the N-methyl group appears as a singlet near δ 3.00 ppm.
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¹³C NMR: The carbamate carbonyl carbon is observed at ~155 ppm, and the sulfonyl group’s sulfur-linked carbon appears at 55–60 ppm.
Synthesis and Industrial Preparation
Reaction Pathways
The synthesis typically proceeds via a three-step sequence:
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Ethylene Sulfonation: Reaction of ethylene with chlorosulfonic acid to form 2-chloroethanesulfonyl chloride.
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Carbamate Formation: Condensation of the sulfonyl chloride with N-methylcarbamate in the presence of a base (e.g., triethylamine).
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Benzyl Protection: Introduction of the benzyl group using benzyl bromide under alkaline conditions .
Table 2: Optimized Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Sulfonation | ClSO₃H, 0°C, 2 h | 85% |
| Carbamate Coupling | Et₃N, CH₂Cl₂, RT, 12 h | 78% |
| Benzylation | BnBr, K₂CO₃, DMF, 60°C, 6 h | 92% |
Industrial-scale production employs continuous-flow reactors to enhance safety and efficiency, particularly during the exothermic sulfonation step.
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., 45 mg/mL in DMSO) but limited solubility in water (<0.1 mg/mL). Stability studies indicate decomposition at temperatures >150°C, with hydrolysis of the sulfonyl chloride group occurring in aqueous media (t₁/₂ = 3 h at pH 7).
Table 3: Thermal and Solubility Data
| Property | Value |
|---|---|
| Melting Point | 112–114°C (dec.) |
| LogP (Octanol-Water) | 1.87 |
| Aqueous Solubility | 0.09 mg/mL (25°C) |
Reactivity Profile
The chlorosulfonyl group undergoes rapid nucleophilic substitution with:
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Amines: Forms sulfonamides at RT (e.g., reaction with aniline yields 92% sulfonamide product).
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Alcohols: Requires elevated temperatures (80°C) for sulfonate ester formation.
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Thiols: Reacts instantaneously to generate disulfides.
Biological and Industrial Applications
Enzyme Inhibition Mechanisms
In biochemical studies, the compound covalently modifies catalytic cysteine residues in proteases (e.g., caspase-3, IC₅₀ = 1.2 μM). This irreversible inhibition makes it a valuable tool for mapping enzyme active sites.
Pharmaceutical Intermediate
The compound serves as a precursor to sulfonamide-containing drugs. For example, reaction with p-aminobenzoic acid generates a sulfonamide analog with demonstrated antibacterial activity (MIC = 8 μg/mL against S. aureus).
Comparative Analysis with Structural Analogs
Benzyl N-[4-(chlorosulfonyl)butan-2-yl]-N-methylcarbamate (C₁₃H₁₈ClNO₄S, MW 319.80 g/mol) differs by an extended carbon chain, resulting in:
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Reduced Reactivity: Longer chain decreases electrophilicity of the sulfonyl chloride (k₂ = 0.18 M⁻¹s⁻¹ vs. 0.42 M⁻¹s⁻¹ for the target compound).
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Enhanced Lipophilicity: LogP increases to 2.35, improving blood-brain barrier penetration in animal models.
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